Levothroid
Overview
Description
Levothroid Analysis
Levothyroxine, commonly known as Levothroid, is a synthetic form of the thyroid hormone thyroxine (T4) and is used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormones. It is biochemically and physiologically indistinguishable from endogenous T4 and is one of the most commonly prescribed medications in the United States . Levothyroxine is also used to suppress thyroid-stimulating hormone (TSH) secretion in patients with nodular thyroid disease or thyroid cancer .
Synthesis Analysis
Levothyroxine is synthetically produced to be identical to the T4 secreted by the thyroid gland. The United States Pharmacopeia requires that the T4 content of levothyroxine tablets must be between 90% and 110% of the stated amount . The synthesis process ensures that levothyroxine meets these stringent quality standards, making it a reliable treatment for thyroid-related conditions.
Molecular Structure Analysis
Levothyroxine's molecular structure is crucial for its interaction with biological systems. It is a L-isomer of thyroxine T4 (L-T4) and contains four iodine atoms bound to a thyronine backbone . The molecular structure allows it to interact with the thyroid hormone receptors in the body, mimicking the natural hormone's effects.
Chemical Reactions Analysis
Levothyroxine interacts with various substances within the body. For instance, it can perturb the phase transition profile of dipalmitoyl phosphatidylcholine (DPPC) multilamellar liposomes, indicating that it changes the physical properties of DPPC bilayers . Additionally, levothyroxine can bind with Bovine Liver Catalase (BLC), enhancing the catalase activity, which suggests that it can induce conformational changes in the BLC structure .
Physical and Chemical Properties Analysis
The gastrointestinal absorption of levothyroxine is approximately 80%, and it does not differ in the hypothyroid or euthyroid state . After ingestion, serum T4 levels peak at 2 to 4 hours and remain elevated for up to 6 hours . The pharmacokinetics of levothyroxine can be affected by various conditions or drugs, which may alter its requirements . A high-performance liquid chromatography method has been developed and validated for the quantification of levothyroxine in plasma, which is essential for pre-clinical evaluation of long-acting drug delivery systems .
Clinical and Case Studies Analysis
Clinical outcomes associated with levothyroxine use have been extensively studied. Continuous use of Synthroid®, a brand of levothyroxine, was associated with a higher likelihood of maintaining TSH levels within the recommended range and a lower likelihood of adverse clinical outcomes compared to patients who switched to alternative formulations . Levothyroxine use has also been associated with a statistically significant reduced relative risk of colorectal cancer (CRC) . Furthermore, a study comparing the rate and extent of absorption from different levothyroxine sodium tablet formulations found significant differences, indicating that not all formulations are bioequivalent .
Scientific Research Applications
Quantitative Determination for Pre-clinical Evaluation
Permana et al. (2021) developed a high-performance liquid chromatography method for quantifying levothyroxine (Levothroid) in plasma. This method aids in pre-clinical evaluations of long-acting drug delivery systems, addressing the need for sustained release formulations of Levothroid, especially in rat pharmacokinetic studies (Permana et al., 2021).
Association with Clinical Outcomes
Hennessey et al. (2020) investigated the clinical outcomes associated with switching from Synthroid® to alternative levothyroxine formulations. Their study emphasized the importance of consistent preparation in levothyroxine treatment to avoid adverse clinical outcomes, such as out-of-range thyroid-stimulating hormone levels and chronic conditions (Hennessey et al., 2020).
Therapeutic Use in Older Adults
Stott et al. (2017) conducted a study on the benefits of levothyroxine in older adults with subclinical hypothyroidism. Their results indicated no significant benefits, suggesting the need for careful consideration in prescribing levothyroxine to this demographic (Stott et al., 2017).
Regulatory Issues and Bioequivalence
Wartofsky (2002) discussed the regulatory issues and bioequivalence concerns related to levothyroxine, highlighting its narrow therapeutic index and the necessity for precise dosing to avoid adverse effects. The paper also addressed the FDA's standards for levothyroxine bioequivalence (Wartofsky, 2002).
Impact on Body Composition and Physical Performance
Hanke et al. (2022) explored how levothyroxine affects body composition and physical performance in premenopausal women with subclinical hypothyroidism. The study found improvements in strength, mobility, and endurance, but no significant impact on body composition or energy expenditure (Hanke et al., 2022).
Safety And Hazards
Future Directions
The management of mild (subclinical) hypothyroidism is complex. Prevalent comorbidities in the elderly complicate correct diagnosis, since many concomitant morbidities can result in non-thyroidal illness, resembling mild hypothyroidism both clinically and biochemically . There is controversy regarding whether or not treatment of such mild forms of hypothyroidism in elderly will improve mortality, morbidity, and quality of life . This should be studied in large cohorts of patients in long-term placebo-controlled trials with clinically relevant outcomes .
properties
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/q;+1/p-1/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTFRJLNMPSCFM-YDALLXLXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10I4NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883228 | |
Record name | L-Thyroxine monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levoxyl | |
CAS RN |
55-03-8, 25416-65-3 | |
Record name | Levothyroxine Sodium [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Thyroxine monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levothyroxine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOTHYROXINE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/054I36CPMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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